molecular formula C7H9ClN2O B1452376 2-((6-Chloropyridin-2-yl)amino)ethanol CAS No. 29449-82-9

2-((6-Chloropyridin-2-yl)amino)ethanol

Cat. No.: B1452376
CAS No.: 29449-82-9
M. Wt: 172.61 g/mol
InChI Key: GAHYKLZKLZJHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Chloropyridin-2-yl)amino)ethanol is an organic compound with the molecular formula C7H9ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-2-yl)amino)ethanol typically involves the reaction of 6-chloro-2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridin-2-yl)amino)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloropyridin-2-yl)amino)ethanol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the development of targeted pharmaceuticals and as a tool in biochemical research. Its versatility in undergoing various chemical reactions also adds to its uniqueness and utility in different scientific fields .

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYKLZKLZJHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-ethanol (0.82 g, 13.5 mmol) was added to a solution of 2,6-dichloropyridine (2.0 g, 13.5 mmol) in pyridine (10 mL) at room temperature and then heated at 100° C. overnight. The reaction mixture was concentrated in vacuo to obtain a residue which was dissolved in ethyl acetate. The solution was washed with water, brine, dried over anhydrous sodium sulfate and evaporated in vacuo to afford 2-(6-chloro-pyridin-2-ylamino)-ethanol (2.3 g, 99%) as a white solid.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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